molecular formula C16H19ClN2O3 B6120749 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride

2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride

Cat. No. B6120749
M. Wt: 322.78 g/mol
InChI Key: BHLAEEZNFWISPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride is a chemical compound used in scientific research. It is commonly known as BNMPH hydrochloride and is a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. BNMPH hydrochloride is synthesized using a specific method and has various biochemical and physiological effects.

Mechanism of Action

BNMPH hydrochloride is a potent inhibitor of 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride. It binds to the catalytic domain of 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride and prevents its activation. 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride activation is triggered by the binding of diacylglycerol (DAG) and calcium ions to the regulatory domain of the enzyme. BNMPH hydrochloride competes with DAG for binding to the regulatory domain, thereby preventing 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride activation.
Biochemical and Physiological Effects:
BNMPH hydrochloride has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. BNMPH hydrochloride has been used to study the role of 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride in insulin signaling and glucose uptake.

Advantages and Limitations for Lab Experiments

One of the advantages of using BNMPH hydrochloride in lab experiments is its potency and specificity for 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride inhibition. It has been shown to be more potent than other 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride inhibitors, such as staurosporine and calphostin C. However, one of the limitations of using BNMPH hydrochloride is its cytotoxicity at high concentrations. It is important to use appropriate concentrations of BNMPH hydrochloride to avoid nonspecific effects on cell viability.

Future Directions

There are several future directions for research on BNMPH hydrochloride. One potential direction is to study its effect on other cellular processes, such as autophagy and inflammation. Another direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Furthermore, it would be interesting to study the effect of BNMPH hydrochloride on 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride isoform-specific functions. Finally, the development of more potent and specific 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride inhibitors based on the structure of BNMPH hydrochloride could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of BNMPH hydrochloride involves the reaction of 3-nitrobenzaldehyde with benzylmethylamine to form 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol. This intermediate is then converted to its hydrochloride salt by reacting it with hydrochloric acid. The final product is a white crystalline powder with a molecular weight of 319.83 g/mol.

Scientific Research Applications

BNMPH hydrochloride has been extensively used in scientific research to study the role of 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride in various cellular processes. It has been used to investigate the effect of 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride inhibition on cell proliferation, differentiation, and apoptosis. BNMPH hydrochloride has also been used to study the role of 2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride in cancer and other diseases.

properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(10-14)18(20)21;/h2-10,16,19H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLAEEZNFWISPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride

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